(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile
Description
(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is a chiral nitrile-containing compound characterized by a stereogenic center at the C3 position and a 3,5-bis(trifluoromethyl)phenyl substituent. This structure confers high lipophilicity due to the electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and membrane permeability. The compound’s primary functional groups—an amino group and a nitrile—make it a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of NK1 receptor antagonists such as Aprepitant and Fosaprepitant .
Properties
Molecular Formula |
C11H8F6N2 |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H8F6N2/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5,9H,1,19H2/t9-/m0/s1 |
InChI Key |
JWOWJDPGUPBMPH-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile typically involves the use of trifluoromethyl-containing precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate amine and a cyanide source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between (3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile and related compounds:
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Pharmacological Role |
|---|---|---|---|
| (3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile | Amino, nitrile, 3,5-bis(trifluoromethyl)phenyl | ~307.2 (estimated) | Synthetic intermediate |
| Aprepitant (CAS 170729-80-3) | Morpholine, triazolone, 4-fluorophenyl, ether | 534.4 | NK1 receptor antagonist (antiemetic) |
| Fosaprepitant Dimeglumine (CAS 265121-04-8) | Phosphate prodrug, glucitol derivative | 1004.83 | Water-soluble prodrug of Aprepitant |
Key Observations:
Core Structure: All three compounds share the 3,5-bis(trifluoromethyl)phenyl group, critical for NK1 receptor binding . However, (3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile lacks the morpholine and triazolone rings present in Aprepitant and Fosaprepitant, which are essential for receptor interaction .
Functional Groups : The nitrile group in the target compound is replaced by a triazolone ring in Aprepitant and a phosphate moiety in Fosaprepitant. This substitution enhances pharmacological activity and solubility .
Stereochemistry : The (3S) configuration in the target compound aligns with the (2R,3S) stereochemistry in Aprepitant and Fosaprepitant, underscoring the importance of chirality in biological activity .
Metabolic and Physicochemical Properties
- Lipophilicity : The trifluoromethyl groups in all three compounds increase lipophilicity, but the absence of polar groups in the target compound limits its solubility compared to Fosaprepitant’s glucitol salt formulation .
- Metabolic Stability : The nitrile group in the target compound may undergo hydrolysis, whereas Aprepitant’s morpholine and triazolone rings resist metabolic degradation, extending its half-life .
Biological Activity
(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile, with the CAS number 1213409-57-4, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies.
- Molecular Formula : CHFN
- Molecular Weight : 282.19 g/mol
- Purity : Minimum 95%
- Physical State : Solid
The compound's biological activity has been linked to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures can act as ligands for the AMPA receptor, which is crucial in mediating excitatory neurotransmission in the central nervous system. The presence of trifluoromethyl groups enhances binding affinity and selectivity towards specific targets, potentially leading to therapeutic applications in neurological disorders .
Case Studies and Research Findings
- Anticonvulsant Properties :
-
Selectivity Profiles :
- Molecular docking studies have shown that the compound may selectively bind to kainate GluK3 subunits, indicating a unique mechanism that could differentiate it from other AMPA receptor modulators. This selectivity can be beneficial in minimizing side effects associated with broader-spectrum drugs .
- Inhibition of Type III Secretion System (T3SS) :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
